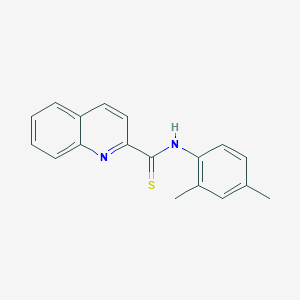![molecular formula C9H10FN3O B2900745 N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide CAS No. 2411241-78-4](/img/structure/B2900745.png)
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has been studied in detail. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide in lab experiments is its specificity. This compound has been shown to selectively bind to certain proteins and nucleic acids, which makes it useful as a fluorescent probe in bioimaging studies. Additionally, its anti-cancer properties make it a promising candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound for various applications.
Direcciones Futuras
There are several potential future directions for research on N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide. One area of research could be the development of novel derivatives of this compound with improved anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications. Another potential area of research could be the development of new methods for the synthesis and purification of this compound, which could improve its yield and purity. Finally, the potential use of this compound in combination with other anti-cancer drugs should be investigated, as it may have synergistic effects that could improve its efficacy.
Métodos De Síntesis
The synthesis method for N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide involves a series of steps starting from commercially available starting materials. The first step involves the reaction of 5-fluorouracil with 2-bromoethanol to produce 2-(5-fluoropyrimidin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of a base to produce this compound. The purity and yield of the final product can be improved through various purification methods such as column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has been studied for its potential applications in scientific research. One of the main areas of research has been in cancer biology, as this compound has been shown to have anti-cancer properties. Specifically, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been investigated for its potential use as a fluorescent probe in bioimaging studies, as it has been shown to selectively bind to certain proteins and nucleic acids.
Propiedades
IUPAC Name |
N-[2-(5-fluoropyrimidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-2-9(14)11-4-3-8-12-5-7(10)6-13-8/h2,5-6H,1,3-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFMVCZXKMZJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

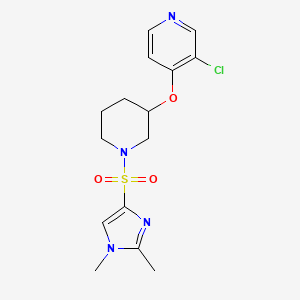
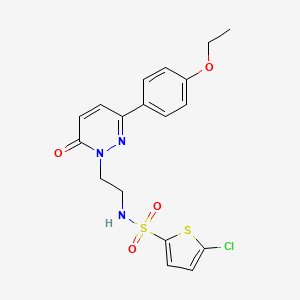
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)
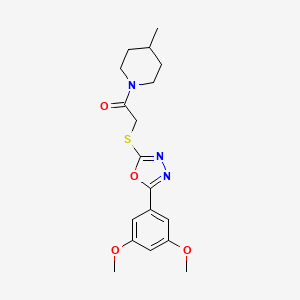
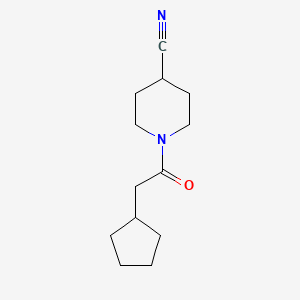

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2900674.png)
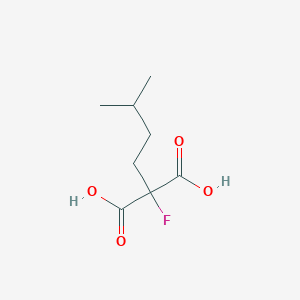

![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)
